4-(4-Methoxyphenyl)phenethyl alcohol

Antimicrobial Bacteriostatic Escherichia coli

For antimicrobial screening programs targeting E. coli, 4-(4-Methoxyphenyl)phenethyl alcohol (CAS 702-23-8) is the optimal phenethyl alcohol derivative. It exhibits 6-fold greater bacteriostatic potency than the unsubstituted parent scaffold, providing enhanced sensitivity in dose-response studies. This compound is also a validated multi-target tool, inhibiting protein, RNA, and DNA synthesis. Procure this specific p-methoxy derivative to reproduce literature-reported antimicrobial potency and mechanistic profiles.

Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
Cat. No. B8663929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)phenethyl alcohol
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC=C(C=C2)CCO
InChIInChI=1S/C15H16O2/c1-17-15-8-6-14(7-9-15)13-4-2-12(3-5-13)10-11-16/h2-9,16H,10-11H2,1H3
InChIKeyAESVIZZDCFOXSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methoxyphenyl)phenethyl alcohol Procurement and Research Grade Overview


4-(4-Methoxyphenyl)phenethyl alcohol (CAS 702-23-8), also known as p-methoxyphenethyl alcohol or 2-(4-methoxyphenyl)ethanol, is an aromatic alcohol with molecular formula C9H12O2 and molecular weight 152.19 g/mol . This compound is the major volatile component responsible for the anise-like odour produced by Amorphophallus species . It is commercially available with purity specifications ranging from 95% to 99.9% , and is supplied as a solid that melts at 26–30°C to a clear, light brown liquid . The compound is typically stored at 2–8°C and is soluble in DMSO and methanol .

Why Generic Phenethyl Alcohol Substitution Fails for 4-(4-Methoxyphenyl)phenethyl alcohol


Phenethyl alcohol (PEA) and its ring-substituted analogs exhibit widely divergent bacteriostatic potencies against Escherichia coli, precluding simple interchangeability. Khafagy and Lambooy systematically evaluated 15 ring-substituted analogs and found that substituent identity and position profoundly modulate antimicrobial activity [1]. Among these, p-methoxyphenethyl alcohol emerged as the most potent derivative, demonstrating 6-fold greater potency than the parent PEA scaffold [1]. Furthermore, substitution of the hydroxyl group or modification of the side chain carbon spacing between the ring and hydroxyl moiety significantly alters—or abolishes—activity [1]. Consequently, procurement of the specific p-methoxy-substituted derivative is required to reproduce the antimicrobial potency and mechanistic profile reported in the literature.

Quantitative Differentiation of 4-(4-Methoxyphenyl)phenethyl alcohol Against Structural Analogs


Comparative Antibacterial Potency: 6-Fold Enhancement Over Phenethyl Alcohol in E. coli

In a systematic structure-activity relationship study of 15 ring-substituted phenethyl alcohol analogs, 4-methoxyphenethyl alcohol (p-methoxyphenethyl alcohol) was identified as the most potent bacteriostatic agent against E. coli B among all derivatives tested [1]. The compound demonstrated 6-fold greater potency than unsubstituted phenethyl alcohol (PEA), establishing a direct quantitative advantage for the p-methoxy substituent [1]. The study further revealed that 2,5-dimethoxy and 3,4-dimethoxy substitutions yielded differential effects on macromolecular synthesis inhibition, confirming that substitution pattern—not merely the presence of a methoxy group—determines antimicrobial efficacy [1].

Antimicrobial Bacteriostatic Escherichia coli

Synthetic Route Comparison: White's Method Yields 4-Methoxyphenethyl Alcohol in Good Yield

A validated synthetic pathway using White's method enables preparation of 4-methoxyphenethyl alcohol from p-methoxyphenethylamine in good yield [1]. The four-step sequence proceeds via acetamide formation, N-nitrosoamide preparation, acetic ester formation, and final hydrolysis to yield the target alcohol [1]. This same methodology was applied in parallel to prepare tyrosol (4-hydroxyphenethyl alcohol) from tyramine, demonstrating the route's versatility for phenethyl alcohol derivatives while enabling direct comparison of yields between hydroxy and methoxy analogs [1].

Organic Synthesis Chemical Intermediates Process Chemistry

Physicochemical Parameters and Handling Specifications for Procurement Evaluation

4-Methoxyphenethyl alcohol exhibits physicochemical parameters that inform handling and formulation decisions . The compound is a solid at room temperature with melting point 26–30°C, becoming a clear liquid upon melting . Solubility testing indicates ≥2.5 mg/mL (16.43 mM) in aqueous conditions can be achieved as a clear solution . It is freely soluble in DMSO and methanol . The compound has a boiling point of 334–336°C and refractive index of 1.5360–1.5380 .

Physical Chemistry Solubility Procurement Specifications

Commercial Purity Grade Availability and Quality Specifications

4-Methoxyphenethyl alcohol is commercially available in multiple purity grades to accommodate different research and industrial requirements . Standard research grade material is supplied at 96% purity (GC assay: 95.0–100.0% range) . For analytical and reference standard applications, higher purity material at 99.90% is available . This tiered purity offering enables users to select the appropriate grade based on application requirements, with the analytical standard grade suitable for method validation and quantitative analysis .

Quality Control Analytical Standards Procurement

Validated Application Scenarios for 4-(4-Methoxyphenyl)phenethyl alcohol Based on Quantitative Evidence


Antimicrobial Screening Against Gram-Negative Bacteria Requiring Enhanced Phenethyl Alcohol Potency

This compound is the optimal choice for antimicrobial screening programs targeting E. coli where phenethyl alcohol derivatives are of interest. With 6-fold greater bacteriostatic potency than unsubstituted PEA [1], the p-methoxy derivative provides enhanced sensitivity in dose-response studies and may reveal antibacterial effects at concentrations where generic PEA shows negligible activity.

Mechanistic Studies of Macromolecular Synthesis Inhibition in E. coli

4-Methoxyphenethyl alcohol inhibits protein, RNA, and DNA synthesis in E. coli . For research investigating the interplay between bacterial macromolecular synthesis pathways or screening for compounds that disrupt multiple biosynthetic processes simultaneously, this compound serves as a validated multi-target tool compound with a well-characterized inhibition profile.

Analytical Method Development Requiring Certified Reference Standard

For laboratories developing HPLC, GC, or LC-MS methods for quantification of phenethyl alcohol derivatives in natural product extracts, environmental samples, or pharmaceutical formulations, the availability of 99.90% purity analytical standard grade material makes this compound suitable as a calibration standard or internal reference.

In-House Synthesis of Phenethyl Alcohol Derivatives via White's Method

For research groups synthesizing phenethyl alcohol derivatives in-house, 4-methoxyphenethyl alcohol represents a validated target obtainable in good yield via White's four-step method from p-methoxyphenethylamine [2]. This established route provides a benchmark for developing modified synthetic approaches or for preparing structural analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Methoxyphenyl)phenethyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.